

Application Notes and Protocols for VT103 in Mouse Xenograft Models

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Compound of Interest

Compound Name: VT103

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These application notes provide a comprehensive overview of the use of **VT103**, a selective inhibitor of TEA Domain (TEAD) transcription factors, in preclinical mouse xenograft models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of **VT103**.

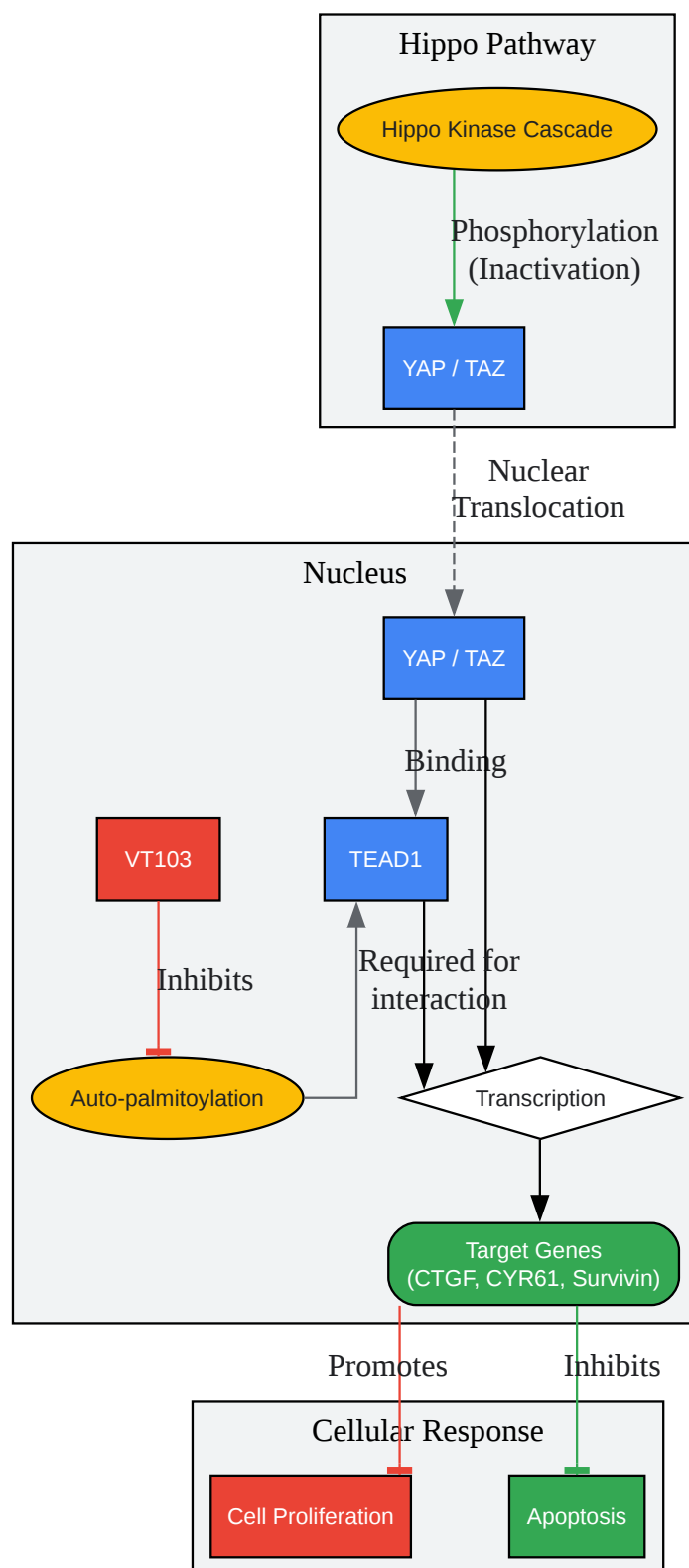
Introduction

VT103 is an orally active small molecule that selectively inhibits the auto-palmitoylation of TEAD1.^{[1][2]} This post-translational modification is crucial for the interaction between TEAD proteins and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which are the downstream effectors of the Hippo signaling pathway.^{[1][2]} By blocking TEAD auto-palmitoylation, **VT103** disrupts the YAP/TAZ-TEAD complex, thereby inhibiting the transcription of target genes involved in cell proliferation, survival, and migration.^{[1][2]} Preclinical studies have demonstrated the potent anti-tumor activity of **VT103** in various cancer models, particularly those with a dysregulated Hippo pathway, such as NF2-deficient mesothelioma and BRAF V600E-mutated lung adenocarcinoma.^{[3][4][5]}

Mechanism of Action

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. Its core components consist of a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. In many cancers, this pathway is dysregulated, leading to the constitutive activation of YAP/TAZ-TEAD-mediated transcription.

VT103 selectively targets the auto-palmitoylation of TEAD1, a modification essential for its function.^[2] By inhibiting this process, **VT103** prevents the formation of a functional transcriptional complex with YAP/TAZ.^{[1][2]} This leads to the downregulation of key downstream target genes such as CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-Rich Angiogenic Inducer 61), and the anti-apoptotic protein survivin (BIRC5).^{[3][4][5]} The inhibition of these pro-tumorigenic genes results in reduced cell proliferation and increased apoptosis in cancer cells.^[3]



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Caption: Mechanism of action of **VT103** in the Hippo signaling pathway.

Data Presentation

The following tables summarize the in vivo efficacy of **VT103** in different mouse xenograft models as reported in preclinical studies.

Table 1: Efficacy of **VT103** Monotherapy in NF2-deficient Mesothelioma Xenograft Models

Xenograft Model	Dose (mg/kg, p.o., QD)	Treatment Duration	Outcome	Tumor Growth Inhibition (TGI) (%)	Reference
NCI-H226	0.3	Not Specified	Blocked tumor growth (not statistically significant)	76.43	[4]
NCI-H226	1	Not Specified	Significant tumor regression	Not Specified	[4]
NCI-H226	3	Not Specified	Significant tumor regression	Not Specified	[4]
NCI-H226	10	Not Specified	Significant tumor regression	Not Specified	[4]
NCI-H2373-Tu-P2	0.3	Not Specified	Blocked tumor growth (not statistically significant)	76.43	[4]
NCI-H2373-Tu-P2	1	Not Specified	Significant tumor regression	110.51	[4]
NCI-H2373-Tu-P2	3	Not Specified	Significant tumor regression	118.32	[4]
NCI-H2373-Tu-P2	10	Not Specified	Significant tumor regression	126.70	[4]

Table 2: Efficacy of **VT103** in Combination Therapy in a BRAF V600E-mutated Lung Adenocarcinoma Xenograft Model

Xenograft Model	Treatment Groups	Outcome	Reference
KTOR81	Dabrafenib + VT103	Enhanced efficacy of dabrafenib	[3][5]

Table 3: Pharmacodynamic Effects of **VT103** in Mesothelioma Xenograft Models

Xenograft Model	Dose (mg/kg, p.o.)	Time Point	Pharmacodynamic Marker	Result	Reference
NCI-H226	1, 3, 10	4 hours after 3rd daily dose	CTGF and CYR61 mRNA expression	Dose-dependent downregulation	[4]
NCI-H2373	10 (3 daily doses)	Not Specified	CTGF mRNA expression	5-fold downregulation	[4]

Experimental Protocols

Xenograft Model Establishment

This protocol provides a general guideline for establishing subcutaneous xenograft models. Specific cell numbers and timelines may need to be optimized for different cell lines.

Materials:

- Cancer cell line of interest (e.g., NCI-H226, NCI-H2373, KTOR81)
- Complete cell culture medium
- Phosphate-buffered saline (PBS), sterile

- Trypsin-EDTA
- Matrigel (optional, can improve tumor take rate)
- Immunodeficient mice (e.g., nude or SCID mice), 4-6 weeks old[6]
- 1 mL syringes with 27- or 30-gauge needles[6]
- Digital calipers

Procedure:

- Cell Preparation:
 1. Culture cancer cells in complete medium until they reach 70-80% confluency.[6]
 2. Harvest cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to assess viability.[6]
 3. Resuspend the required number of cells (e.g., 3×10^6 cells) in an appropriate volume of sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio).[6] Keep cells on ice.[7]
- Animal Preparation and Cell Implantation:
 1. Allow mice to acclimatize for 3-5 days upon arrival.[6]
 2. Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
 3. Clean the injection site (e.g., lower flank) with an antiseptic solution.[6]
 4. Gently mix the cell suspension and draw it into a 1 mL syringe.[6]
 5. Inject the cell suspension (e.g., 100-200 μ L) subcutaneously into the flank of the mouse.[6]
- Tumor Growth Monitoring:
 1. Monitor the mice regularly for tumor formation.

2. Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
3. Calculate tumor volume using the formula: $\text{Volume} = (\text{width})^2 \times \text{length} / 2$.[\[6\]](#)
4. Randomize mice into treatment groups when tumors reach a predetermined average volume (e.g., 50-100 mm³).[\[6\]](#)

VT103 Formulation and Administration

Materials:

- **VT103** powder
- Vehicle components (e.g., DMSO, PEG300, Tween80, corn oil, sterile water)[\[1\]](#)
- Oral gavage needles

Procedure:

- Formulation (Example):
 - For an oil-based formulation: Prepare a stock solution of **VT103** in DMSO. For a 1 mL working solution, add 50 µL of an 8 mg/mL DMSO stock to 950 µL of corn oil and mix thoroughly.[\[1\]](#)
 - For an aqueous formulation: Prepare a stock solution of **VT103** in DMSO. For a 1 mL working solution, add 50 µL of an 82 mg/mL DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween80 and mix. Finally, add 500 µL of sterile water to reach the final volume.[\[1\]](#)
 - Note: The formulation should be prepared fresh daily.[\[1\]](#)
- Administration:
 1. Administer **VT103** or vehicle control to the mice via oral gavage.
 2. The typical dosing schedule is once daily (QD).[\[2\]](#)

3. The volume administered should be based on the mouse's body weight.

Efficacy and Pharmacodynamic Assessment

Procedure:

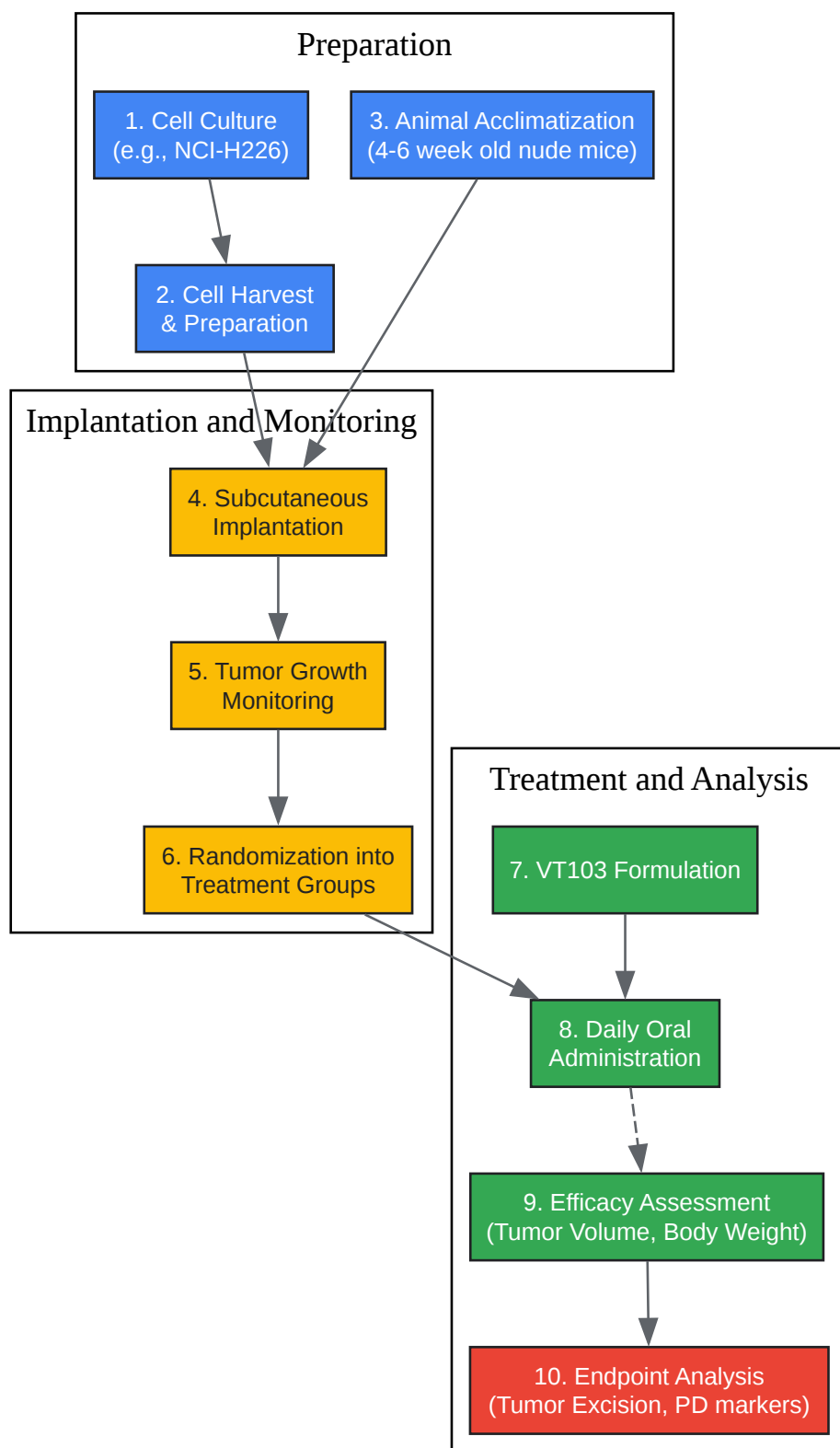
- Efficacy Assessment:

1. Continue to measure tumor volumes and body weights throughout the study. No adverse effects of **VT103**, as measured by body weight, were observed in preclinical studies.[3]
2. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

- Pharmacodynamic Assessment:

1. For pharmacodynamic studies, tumors can be harvested at specific time points after the last dose (e.g., 4 hours).[4]
2. Excised tumors can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
3. Analyze the expression of target genes (e.g., CTGF, CYR61) by qRT-PCR to confirm target engagement.[4]
4. Western blotting or immunohistochemistry can be used to assess changes in protein levels (e.g., survivin).

Visualization of Experimental Workflow



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- To cite this document: BenchChem. [Application Notes and Protocols for VT103 in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8195871#using-vt103-in-mouse-xenograft-models]

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